molecular formula C13H17Cl2N3O B2987611 1-(3,4-Dichlorobenzyl)-4-piperidinecarbohydrazide CAS No. 400878-29-7

1-(3,4-Dichlorobenzyl)-4-piperidinecarbohydrazide

Cat. No.: B2987611
CAS No.: 400878-29-7
M. Wt: 302.2
InChI Key: ARYFFRRHNKOZFV-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorobenzyl)-4-piperidinecarbohydrazide is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a carbohydrazide group and at the 1-position with a 3,4-dichlorobenzyl moiety. This structure confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and drug development. The compound’s synthesis typically involves the reaction of 3,4-dichlorobenzyl chloride with hydrazinecarbothioamide intermediates, as described in thiosemicarbazide-based pathways .

Properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]piperidine-4-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2N3O/c14-11-2-1-9(7-12(11)15)8-18-5-3-10(4-6-18)13(19)17-16/h1-2,7,10H,3-6,8,16H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYFFRRHNKOZFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NN)CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorobenzyl)-4-piperidinecarbohydrazide typically involves the reaction of 3,4-dichlorobenzyl chloride with piperidine, followed by the introduction of a carbohydrazide group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction. The process may involve multiple steps, including purification and isolation of the intermediate products .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorobenzyl)-4-piperidinecarbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorobenzyl)-4-piperidinecarbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or proteins essential for the survival of certain pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

N'-([1-(3,4-Dichlorobenzyl)-4-Piperidinyl]Carbonyl)-4-Methylbenzenecarbohydrazide (CAS 478078-38-5)

  • Structural Difference : Replaces the carbohydrazide’s terminal hydrogen with a 4-methylbenzoyl group.
  • Synthesis : Similar to the parent compound but involves additional steps for benzoylation .

1-(3,4-Dichlorobenzyl)-1H-1,2,4-Triazole-3-Thiol (CAS Not Specified)

  • Structural Difference : Replaces the piperidine-carbohydrazide backbone with a triazolethione ring.
  • Synthesis : Derived from thiosemicarbazide intermediates via cyclization with formic acid (82% yield) .

Piperidine-Based Derivatives

4-(4-Chlorophenyl)Piperidine Hydrochloride (CAS 914348-91-7)

  • Structural Difference : Lacks the carbohydrazide group and dichlorobenzyl substitution; instead, a 4-chlorophenyl group is attached to the piperidine ring.
  • Similarity Score : 0.76 (based on structural alignment algorithms) .
  • Activity : Piperidine derivatives with halogenated aryl groups often exhibit CNS activity, such as dopamine receptor modulation .

1-(2-Chlorobenzoyl)Piperidine-4-Carboxylic Acid (CAS 352673-16-6)

  • Structural Difference : Substitutes the dichlorobenzyl group with a 2-chlorobenzoyl moiety and adds a carboxylic acid at the 4-position.
  • Physicochemical Properties: Molecular Weight: 267.7 g/mol (vs. ~350–380 g/mol for the parent compound).

Sulfonamide and Biguanide Derivatives

4-Chloro-N-[1-(3,4-Dichlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinyl]Benzenesulfonamide (CAS 400086-25-1)

  • Structural Difference: Incorporates a sulfonamide group and a pyridinone ring instead of the carbohydrazide-piperidine system.
  • Activity : Sulfonamide derivatives are often enzyme inhibitors (e.g., carbonic anhydrase), suggesting divergent mechanisms compared to the parent compound .

1-(3,4-Dichlorobenzyl)-5-Octylbiguanide (CAS Not Specified)

  • Structural Difference : Replaces the piperidine-carbohydrazide with a biguanide chain and octyl group.
  • Synthesis : Produced via a low-temperature reaction in ester-based solvents, yielding high purity .

Comparative Data Tables

Table 1: Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility Key Structural Features
This compound ~350–380* Not Reported Limited (hydrophobic) Piperidine, carbohydrazide, dichlorobenzyl
1-(3,4-Dichlorophenyl)Piperazine·HCl 304.04 243–248 Soluble in polar solvents Piperazine, dichlorophenyl
1-(2-Chlorobenzoyl)Piperidine-4-Carboxylic Acid 267.7 Not Reported DMSO, Methanol Piperidine, carboxylic acid, chlorobenzoyl

*Estimated based on analogs in and .

Key Research Findings

  • Synthetic Efficiency : The parent compound’s synthesis is less optimized compared to analogs like 1-(3,4-dichlorobenzyl)-5-octylbiguanide, which achieves high yields using general-purpose equipment .
  • Structural-Activity Relationship (SAR) :
    • The dichlorobenzyl group enhances halogen bonding, critical for target binding in antimicrobial agents .
    • Carboxylic acid or sulfonamide substitutions (e.g., in CAS 352673-16-6 and 400086-25-1) alter solubility and target selectivity .
  • Gaps in Data: Limited biological data for the parent compound necessitate further studies to validate inferred activities against structurally characterized analogs.

Biological Activity

1-(3,4-Dichlorobenzyl)-4-piperidinecarbohydrazide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with a dichlorobenzyl group and a carbohydrazide moiety. Its chemical structure can be represented as follows:

C12H14Cl2N4O\text{C}_{12}\text{H}_{14}\text{Cl}_2\text{N}_4\text{O}

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dichlorobenzyl chloride with 4-piperidinecarbohydrazide under basic conditions. The reaction can be summarized as follows:

  • Reagents :
    • 3,4-Dichlorobenzyl chloride
    • 4-Piperidinecarbohydrazide
    • Base (e.g., sodium hydroxide)
  • Procedure :
    • Mix the reagents in an appropriate solvent (e.g., ethanol).
    • Heat the mixture under reflux for several hours.
    • Purify the product through recrystallization.

Biological Activity

This compound has shown promising biological activities across various studies.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. For instance, it demonstrated significant activity against both Gram-positive and Gram-negative bacteria in vitro.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus1832
Escherichia coli1564
Pseudomonas aeruginosa2016

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound was assessed using various cancer cell lines. In vitro studies indicated that the compound inhibited cell proliferation effectively.

Cell Line IC50 (μM)
HCT116 (Colon cancer)25
MCF-7 (Breast cancer)30
HeLa (Cervical cancer)28

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Study on Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of piperidinecarbohydrazides, including our compound. They found that modifications to the benzyl group significantly influenced antimicrobial activity, with this compound showing superior efficacy compared to other derivatives .

Study on Anticancer Properties

A recent investigation published in Cancer Letters assessed the anticancer effects of several piperidine derivatives. The study concluded that compounds with halogen substitutions, like dichlorobenzyl groups, exhibited enhanced cytotoxicity against cancer cells due to increased lipophilicity and improved cell membrane penetration .

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